Avibactam

概要

説明

- アビバクタムは、様々な感染症の治療にセフタジジムと組み合わせて使用される化合物です。β-ラクタマーゼ阻害剤として作用し、セフタジジムの有効性を高めます。

- 特に、複雑な腹腔内感染症、複雑な尿路感染症、病院または人工呼吸器関連肺炎の治療に承認されています .

準備方法

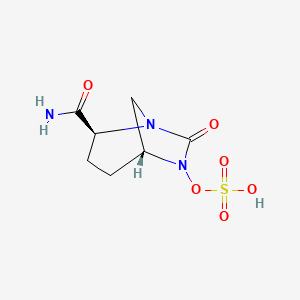

- アビバクタムは、ジアザビシクロオクタノン系に属する合成化合物です。

- 化学式はC7H11N3O6Sです。

- 具体的な合成経路はありませんが、通常、製薬会社によってセフタジジム(アビカズ)と組み合わせて工業的に製造されています .

化学反応の分析

- アビバクタム自体は、有意な抗菌活性はありませんが、クラスA(ESBLおよびKPCを含む)およびクラスC β-ラクタマーゼを効果的に阻害します。

- 様々なセファロスポリンおよびカルバペネムと組み合わせて使用した場合、拡張スペクトルβ-ラクタマーゼ(ESBL)およびAmpC酵素を持つ耐性グラム陰性病原体を含む、広範囲の抗菌活性を示します .

科学研究への応用

- アビバクタムは以下のような分野で応用されています:

臨床医学: 複雑な腹腔内感染症および複雑な尿路感染症の治療。

微生物学および感染症研究: 抗生物質耐性機構の研究および新規治療戦略の開発。

製薬業界: 多剤耐性菌に対抗する併用療法の一部として.

科学的研究の応用

Clinical Applications

-

Treatment of MDR Infections

- Ceftazidime-Avibactam : The combination has demonstrated significant effectiveness against infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other MDR pathogens. Clinical trials have shown a clinical cure rate of approximately 90.3% in patients with urinary tract infections caused by Gram-negative bacteria .

- Real-World Effectiveness : A comprehensive study involving over 1,050 patients indicated that ceftazidime-avibactam is effective in treating various infections, including complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia . Treatment success rates varied by infection type:

Infection Type Treatment Success Rate (%) Complicated Intra-Abdominal 64.4 Complicated Urinary Tract 88.3 Hospital-Acquired Pneumonia 68.4 Other Infections 82.3

- Comparative Efficacy Against Polymyxins

- Novel Combinations

Case Studies

-

Real-World Data Analysis

- An analysis of treatment patterns and outcomes for patients receiving ceftazidime-avibactam revealed that K. pneumoniae was the most frequently identified pathogen, accounting for 59.3% of cases. The overall treatment success rate was reported at 77.3%, with a notable difference based on infection type and patient characteristics .

- Pharmacokinetic Studies

作用機序

- アビバクタムは、β-ラクタム系抗生物質を分解する細菌が産生する酵素であるβ-ラクタマーゼを阻害します。

- これらの酵素を阻害することにより、アビバクタムはセフタジジムなどの併用抗生物質の活性を高め、細菌の耐性を防ぎます .

類似化合物の比較

- アビバクタムは、β-ラクタマーゼ阻害剤としての独自の作用機序により際立っています。

- タゾバクタムやスルバクタムなど、他のβ-ラクタマーゼ阻害剤も存在しますが、アビバクタムの特異性と有効性は、それを際立たせています .

類似化合物との比較

- Avibactam stands out due to its unique mechanism of action as a β-lactamase inhibitor.

- Similar compounds include other β-lactamase inhibitors like tazobactam and sulbactam, but this compound’s specificity and effectiveness set it apart .

生物活性

Avibactam is a novel non-β-lactam β-lactamase inhibitor that has garnered significant attention in the fight against antibiotic resistance, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in combination therapies, and clinical implications.

This compound functions primarily as a β-lactamase inhibitor, targeting several classes of β-lactamases that confer resistance to β-lactam antibiotics. Specifically, it inhibits:

- Ambler Class A β-lactamases : Including extended-spectrum β-lactamases (ESBLs) and KPC (Klebsiella pneumoniae carbapenemase).

- Class C β-lactamases : Commonly found in Enterobacteriaceae.

- Some Class D β-lactamases : Although its effectiveness against these enzymes is variable.

Importantly, this compound does not inhibit metallo-β-lactamases (MBLs), which are responsible for a significant portion of resistance in Gram-negative pathogens .

In Vitro Studies

A comprehensive study evaluated the antimicrobial activity of ceftazidime-avibactam against a wide range of clinically significant Gram-negative bacilli. The study included 10,928 isolates from 73 U.S. hospitals, revealing that:

- 99.8% of Enterobacteriaceae strains were inhibited at a ceftazidime-avibactam MIC (minimum inhibitory concentration) of ≤4 μg/ml.

- Among KPC-producing Klebsiella pneumoniae, 98.9% were susceptible to ceftazidime-avibactam.

- For Pseudomonas aeruginosa, 96.9% were inhibited at an MIC of ≤8 μg/ml .

Table 1 summarizes the susceptibility rates of various pathogens to ceftazidime-avibactam:

| Pathogen | % Susceptibility at MIC ≤4 μg/ml |

|---|---|

| Enterobacteriaceae | 99.8% |

| KPC-producing K. pneumoniae | 98.9% |

| Pseudomonas aeruginosa | 96.9% |

| Acinetobacter spp. | High resistance observed |

Combination Therapy

Research has demonstrated that this compound exhibits synergistic effects when combined with other antibiotics. A notable study assessed the combination of ceftazidime-avibactam with colistin against resistant strains, showing enhanced antibacterial activity compared to either agent alone . This combination therapy is particularly promising for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

Clinical Case Studies

Several case studies have highlighted the clinical utility of this compound in treating severe infections caused by resistant organisms:

- Case Study 1 : A patient with a severe K. pneumoniae infection resistant to multiple antibiotics was treated with ceftazidime-avibactam. The patient showed significant clinical improvement and microbiological clearance after treatment.

- Case Study 2 : A cohort study involving patients with complicated urinary tract infections (UTIs) due to ESBL-producing bacteria demonstrated a high success rate (over 90%) with ceftazidime-avibactam therapy.

特性

IUPAC Name |

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUAPJVLWFHHB-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026066 | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Avibactam is a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases. Avibactam rapidly reaches the periplasm of bacteria at high enough concentrations to restore activity of ceftazidime against ceftazidime-resistant, β-lactamase-producing strains. Avibactam does not decrease the activity of ceftazidime against ceftazidime susceptible organisms. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1192500-31-4, 396731-14-9 | |

| Record name | Avibactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AVE-1330A free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVE-1330A FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。